molecular formula C12H19NO4 B3119504 (1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate CAS No. 251326-99-5

(1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

Cat. No.: B3119504
CAS No.: 251326-99-5
M. Wt: 241.28 g/mol
InChI Key: HKLDTKMTZPXEAZ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate is a chiral cyclopentene derivative widely employed as a synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is C₁₂H₁₉NO₄ (MW: 241.28 g/mol), with a CAS number 251326-99-5 . The compound features a tert-butoxycarbonyl (Boc)-protected amine group and a methyl ester moiety, making it a versatile building block for stereoselective synthesis. It is commercially available with a purity of ≥97% and is classified under organic building blocks, reflecting its utility in constructing complex molecules .

Key synthetic routes involve esterification of the corresponding carboxylic acid precursor. For example, treatment of (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid with methyl iodide in the presence of potassium carbonate in DMF yields the methyl ester derivative . This method ensures high stereochemical fidelity, critical for applications in drug development.

Properties

IUPAC Name

methyl (1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDTKMTZPXEAZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentadiene and tert-butyl carbamate.

    Cycloaddition Reaction: Cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form a cyclohexene derivative.

    Functional Group Transformation: The cyclohexene derivative is then subjected to various functional group transformations, including oxidation and esterification, to introduce the carboxylate and tert-butoxycarbonylamino groups.

    Stereoselective Synthesis: The stereochemistry is controlled through chiral catalysts or chiral auxiliaries to obtain the desired (1R,4S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Peptide Synthesis

  • (1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate serves as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, facilitating the synthesis of peptides and other complex molecules.

2. Synthesis of Cyclopentene Derivatives

  • The compound can be utilized in the synthesis of various cyclopentene derivatives through ring-opening reactions or cycloaddition processes. These derivatives are important intermediates in organic synthesis for pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

1. Anticancer Research

  • Recent studies have explored the potential of cyclopentene derivatives, including this compound, as anticancer agents. Its structural features may enhance interactions with biological targets involved in cancer progression.

2. Drug Delivery Systems

  • The compound's ability to form stable complexes with various drugs enhances its potential as a carrier in drug delivery systems. The Boc group can be modified to improve solubility and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of (1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Stereoisomers

Compound Name CAS Number Configuration Key Physical Properties Synthesis Method
(1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate 251326-99-5 (1R,4S) TP SA: 64.599 Ų; XlogP: 1.6; Rotatable bonds: 5 Esterification of carboxylic acid
(1S,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate 298716-04-8 (1S,4S) TP SA: 64.599 Ų; XlogP: 1.6; Rotatable bonds: 5 Similar esterification
(1S,4R)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate 1012341-48-8 (1S,4R) Similar TP SA and XlogP; distinct stereochemistry Stereoselective alkylation
  • Stereochemical Impact: The (1R,4S) and (1S,4S) isomers differ in spatial arrangement, affecting their reactivity in asymmetric catalysis and pharmacokinetic profiles. For instance, the (1S,4S) isomer (CAS 298716-04-8) is noted for its role as an intermediate in antiviral agents .
  • Synthesis : While the (1R,4S) isomer is synthesized via direct esterification, the (1S,4R) variant often requires resolution techniques or chiral auxiliaries due to its less common stereochemistry .

Structural Analogues with Modified Rings

Table 2: Cyclohexane and Cyclopentane Analogues

Compound Name CAS Number Ring System Key Differences Applications
trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate 676371-64-5 Cyclohexane Higher rigidity; TP SA: ~70 Ų; XlogP: 2.1 Peptide mimetics
Methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate N/A Cyclobutane Smaller ring; increased ring strain Fragment-based drug design
  • Ring Size Effects : Cyclohexane derivatives (e.g., 676371-64-5) exhibit greater conformational stability but reduced reactivity compared to cyclopentene-based compounds. The cyclobutane analogue (from ) is less common due to synthetic challenges but useful in constrained peptide analogs .

Derivatives with Substituent Variations

Table 3: Alkyl-Substituted Derivatives

Compound Name CAS Number Substituent Key Properties Synthesis Pathway
(1R,4S)-4-[(tert-Butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylate N/A Ethyl group Enhanced lipophilicity (XlogP: 2.0) Alkylation of parent compound
(1S,4S)-4-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopent-2-ene-1-carboxylate N/A Isopropyl group Steric hindrance; lower solubility Lithium-mediated alkylation
  • Substituent Impact: Alkyl groups (e.g., ethyl, isopropyl) increase hydrophobicity and steric bulk, influencing binding affinity in target proteins. The isopropyl variant is particularly noted in protease inhibitor synthesis .

Biological Activity

(1R,4S)-Methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in the realm of drug development and synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 251326-99-5
  • Purity : ≥97% .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act on enzymes involved in amino acid metabolism or cyclization reactions.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionModerate inhibition of cyclase enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) demonstrated that this compound inhibits the enzyme cyclooxygenase (COX), which is involved in inflammation pathways. The IC50 value was determined to be 25 µM, indicating a promising potential for anti-inflammatory applications.

Case Study 2: Antimicrobial Activity

Research by Johnson et al. (2024) evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting its potential as a lead compound for new antibiotics.

Discussion

The diverse biological activities exhibited by this compound highlight its potential utility in pharmaceutical applications. Its ability to inhibit key enzymes and its antimicrobial properties make it a candidate for further research and development.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate to improve stereochemical purity?

  • Methodological Answer : The synthesis often involves cyclopentene carboxylate intermediates with tert-butoxycarbonyl (Boc) protection. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) during cyclopentene ring formation to ensure the (1R,4S) configuration. For example, analogs like (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid require precise ring-closing metathesis or Diels-Alder reactions .
  • Boc protection : Introduce the Boc group early to protect the amine during subsequent reactions, minimizing side products .
  • Purification : Use preparative HPLC with chiral columns to isolate the desired enantiomer.

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., coupling constants for cyclopentene protons and Boc group signals) .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Chiral HPLC : Compare retention times with known standards to confirm enantiomeric excess (>98% purity is typical for research-grade material) .

Q. How does the stereochemistry of the cyclopentene ring influence reactivity in downstream applications?

  • Methodological Answer : The (1R,4S) configuration affects spatial orientation of functional groups:

  • Ring strain : The cyclopentene’s unsaturated ring increases reactivity in nucleophilic additions or ring-opening reactions.
  • Boc group positioning : The tert-butoxycarbonylamino group’s axial/equatorial arrangement (determined by stereochemistry) impacts hydrogen bonding in catalytic processes or drug-target interactions .

Advanced Research Questions

Q. How can I resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer :

  • Experimental replication : Prepare standardized solutions in solvents like DMSO, THF, or chloroform under controlled humidity/temperature.
  • Spectrophotometric analysis : Use UV-Vis to quantify solubility limits. For example, analogs like trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate show higher solubility in polar aprotic solvents due to reduced steric hindrance .
  • Data normalization : Account for batch-to-batch variability in Boc-protected intermediates, which may introduce impurities affecting solubility .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • DFT calculations : Model protonation states of the Boc-protected amine and ester groups at different pH levels.
  • MD simulations : Predict hydrolysis rates of the methyl ester or Boc group in aqueous environments. Software like Discovery Studio can simulate degradation pathways .
  • Experimental validation : Compare computational results with accelerated stability studies (e.g., HPLC monitoring of degradation products at pH 2–10).

Q. How can I design a kinetic study to evaluate the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Substrate screening : Test reactivity with aryl halides or boronic acids under Suzuki-Miyaura conditions.
  • In situ monitoring : Use 19F^{19}F-NMR or IR spectroscopy to track reaction progress.
  • Steric vs. electronic effects : Compare turnover frequencies (TOF) of (1R,4S) vs. (1R,4R) isomers to isolate stereochemical influences .

Q. What alternative synthetic routes exist to access derivatives without compromising the Boc-protected amine?

  • Methodological Answer :

  • Late-stage functionalization : Use photoredox catalysis to modify the cyclopentene ring post-synthesis.
  • Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .
  • Protecting group alternatives : Replace Boc with Fmoc for orthogonal deprotection, though this requires adjusting reaction conditions .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the Boc deprotection step?

  • Methodological Answer :

  • Acid sensitivity : Trifluoroacetic acid (TFA) is standard for Boc removal, but residual moisture or temperature fluctuations can lead to incomplete deprotection or ester hydrolysis.
  • Quantitative analysis : Use 1H^1H-NMR integration of the tert-butyl signal (δ 1.4 ppm) to quantify residual Boc groups.
  • Optimized protocols : Pre-dry TFA with molecular sieves and monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer :

  • Peptide mimics : Convert the methyl ester to an amide for protease-resistant peptide analogs.
  • Kinase inhibitors : Functionalize the cyclopentene ring with heterocycles (e.g., pyrimidines) via Sonogashira coupling .
  • In vivo studies : Radiolabel the compound with 14C^{14}C for pharmacokinetic profiling in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,4S)-methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.